![molecular formula C12H10F2N2O B12590200 2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]- CAS No. 642084-13-7](/img/structure/B12590200.png)
2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]- is a compound that belongs to the class of fluorinated pyridines. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing substituents . This compound has gained interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu₄N⁺F⁻) in dimethylformamide (DMF) at room temperature, which forms 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with appropriate reagents to introduce the 2,3-difluorophenyl group and the methoxy group.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of fluorinating agents such as aluminum fluoride (AlF₃) and copper fluoride (CuF₂) at high temperatures (450–500°C) . These methods are scalable and can produce significant yields of the desired fluorinated compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action of 2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]- involves its interaction with molecular targets and pathways influenced by the presence of fluorine atoms. Fluorine atoms can enhance the compound’s binding affinity to biological targets by forming strong hydrogen bonds and electrostatic interactions. This can lead to increased potency and selectivity in its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridinamine, 3-[(2,5-difluorophenyl)methoxy]-: Similar structure but with fluorine atoms at different positions.
3-Pyridinamine, 2-(2,3-difluorophenyl)-: Another fluorinated pyridine with a different substitution pattern.
Uniqueness
2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity
Propriétés
Numéro CAS |
642084-13-7 |
|---|---|
Formule moléculaire |
C12H10F2N2O |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
3-[(2,3-difluorophenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C12H10F2N2O/c13-9-4-1-3-8(11(9)14)7-17-10-5-2-6-16-12(10)15/h1-6H,7H2,(H2,15,16) |
Clé InChI |
ZIWCMRFLCLOIPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)F)COC2=C(N=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


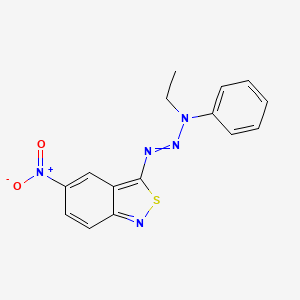
![Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro-](/img/structure/B12590129.png)
![Tricyclo[4.4.0.0~2,5~]deca-1(10),6,8-trien-2-ol](/img/structure/B12590131.png)
![3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole](/img/structure/B12590137.png)
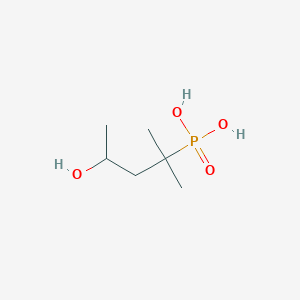
![Acetamide,2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12590145.png)
![1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene](/img/structure/B12590155.png)
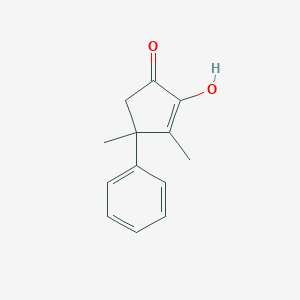
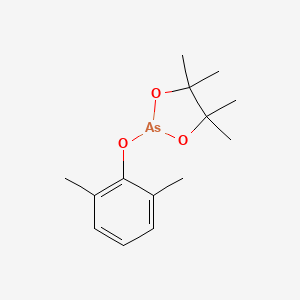

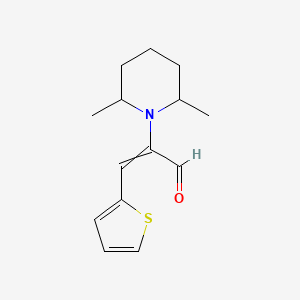


![3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol](/img/structure/B12590213.png)
